4-oxo-4-[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]butanoic acid is a synthetic compound specifically designed for its role as the core component in developing a supramolecular dioxygen carrier, hemoCD. [] This molecule is not naturally occurring and does not have a classification in terms of traditional pharmacological categories. Its significance in scientific research stems from its ability to bind to per-O-methylated β-cyclodextrin dimers, forming stable inclusion complexes that can reversibly bind molecular oxygen. []
The synthesis of 4-oxo-4-[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]butanoic acid is described in [] as a multistep process. It starts with a commercially available porphyrin derivative, 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)-21H,23H-porphine, which undergoes a reaction with succinic anhydride to introduce the butanoic acid moiety. The resulting product is then reacted with 2-phenyl-2H-1,2,3-benzotriazole-5-amine to yield the final compound, 4-oxo-4-[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]butanoic acid.
The primary chemical reaction analyzed in the provided papers involves the formation of a stable 1:1 inclusion complex between the ferrous complex of 4-oxo-4-[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]butanoic acid and Py3CD, a per-O-methylated β-cyclodextrin dimer with a pyridine linker. [] This reaction yields the supramolecular complex hemoCD, which exhibits reversible oxygen binding. []
The mechanism of action of 4-oxo-4-[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]butanoic acid within the hemoCD complex relies on the iron atom coordinated to the porphyrin ring. [] Similar to hemoglobin, the iron atom can reversibly bind molecular oxygen, enabling the complex to act as a dioxygen carrier. [] The PEGylated dendrons attached to the butanoic acid chain help to extend the circulation time of hemoCD in the bloodstream by minimizing its uptake by the reticuloendothelial system. []
The primary application of 4-oxo-4-[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]butanoic acid is in developing artificial oxygen carriers. [] By incorporating this compound into the hemoCD complex, researchers can create a supramolecular structure capable of mimicking the oxygen-carrying capacity of hemoglobin. [] This has potential applications in situations where blood transfusions are challenging or unavailable.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: